5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid is a complex organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol This compound features a unique spiro structure, which includes a cyclohexene ring and a hexane ring connected through a spiro carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexene Ring: This can be achieved through the Diels-Alder reaction between a diene and a dienophile, resulting in the formation of a cyclohexene ring.
Spiro Formation: The spiro carbon is introduced through a cyclization reaction, often involving a nucleophilic attack on a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and advanced reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spiro carbon or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spiro compounds with unique properties.
Biology: The compound’s structural features make it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows for unique binding interactions, potentially leading to modulation of biological pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing its activity .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.3]hexane-1-carboxylic acid: Similar in structure but lacks the cyclohexene ring.
Cyclohexane-1-carboxylic acid: Contains a cyclohexane ring instead of a spiro structure.
Cyclohex-1-en-1-ylcarboxylic acid: Similar but does not have the spiro connection.
Uniqueness
5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and the study of molecular interactions.
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
5-(cyclohexen-1-yl)spiro[2.3]hexane-5-carboxylic acid |
InChI |
InChI=1S/C13H18O2/c14-11(15)13(8-12(9-13)6-7-12)10-4-2-1-3-5-10/h4H,1-3,5-9H2,(H,14,15) |
InChI Key |
URKQTCLZQCNYJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2(CC3(C2)CC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.